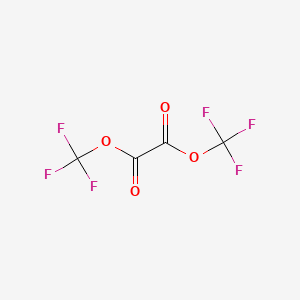
Niobium--palladium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium–palladium (1/3) is a compound consisting of niobium and palladium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electrochemistry. Niobium and palladium are both transition metals, and their combination results in a compound that exhibits unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of niobium–palladium (1/3) can be achieved through various methods, including sol-gel synthesis, chemical vapor deposition, and co-precipitation. One common method involves the reduction of niobium and palladium salts in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of niobium–palladium (1/3) often involves the use of high-purity niobium and palladium precursors. The process may include steps such as melting, alloying, and casting to produce the compound in bulk quantities. Advanced techniques like electron beam melting and arc melting are also employed to achieve high purity and homogeneity.
Analyse Des Réactions Chimiques
Types of Reactions: Niobium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with halogens to form niobium and palladium halides. It also participates in electrochemical reactions, making it a valuable catalyst in fuel cells and other electrochemical devices.
Common Reagents and Conditions: Common reagents used in reactions involving niobium–palladium (1/3) include halogens (e.g., chlorine, bromine), hydrogen gas, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving niobium–palladium (1/3) include niobium and palladium halides, oxides, and other coordination compounds. These products are often characterized by their unique electronic and catalytic properties.
Applications De Recherche Scientifique
Niobium–palladium (1/3) has a wide range of applications in scientific research:
Chemistry: In chemistry, niobium–palladium (1/3) is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its unique catalytic properties make it an essential component in the development of new chemical processes.
Biology: In biological research, niobium–palladium (1/3) is explored for its potential use in biomedical applications, such as drug delivery systems and imaging agents. Its biocompatibility and ability to interact with biological molecules make it a promising candidate for medical research.
Medicine: In medicine, niobium–palladium (1/3) is investigated for its potential use in cancer therapy and diagnostic imaging. Its ability to target specific cells and tissues, combined with its unique electronic properties, makes it a valuable tool in medical research.
Industry: In industrial applications, niobium–palladium (1/3) is used in the production of high-performance materials, such as superconductors and advanced alloys. Its unique properties contribute to the development of new technologies and materials with enhanced performance and durability.
Mécanisme D'action
The mechanism of action of niobium–palladium (1/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, enhancing the efficiency of the reaction. In biological systems, niobium–palladium (1/3) can interact with cellular components, influencing cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
- Niobium–platinum (1/3)
- Niobium–rhodium (1/3)
- Niobium–iridium (1/3)
Each of these compounds has its own set of properties and applications, making them valuable in different contexts.
Propriétés
Numéro CAS |
12034-69-4 |
|---|---|
Formule moléculaire |
NbPd3 |
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
niobium;palladium |
InChI |
InChI=1S/Nb.3Pd |
Clé InChI |
FYBRKCKERYCKEZ-UHFFFAOYSA-N |
SMILES canonique |
[Nb].[Pd].[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


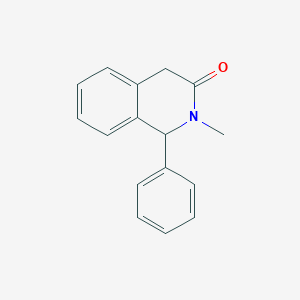
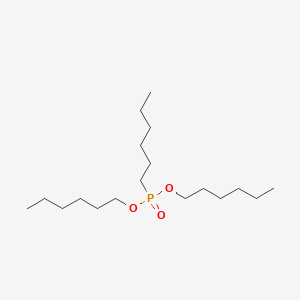


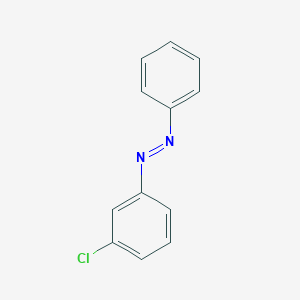
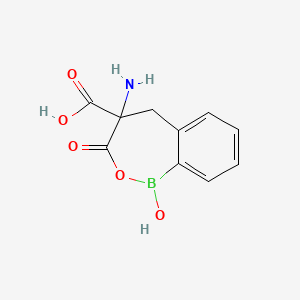

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
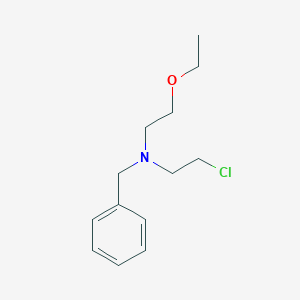

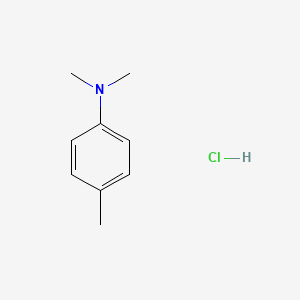
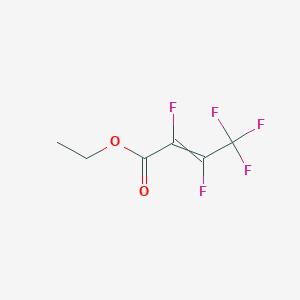
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
